molecular formula C15H24N2O3 B13730624 N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide CAS No. 34185-02-9

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide

Cat. No.: B13730624
CAS No.: 34185-02-9
M. Wt: 280.36 g/mol
InChI Key: IGUMCQGTANJTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is a chemical compound of significant interest in pharmacological research due to its structural relationship to the class of beta-adrenergic receptor antagonists (beta-blockers). Its core structure is analogous to first-generation beta-blockers such as Practolol, which is known to selectively inhibit beta-1 adrenergic receptors in the heart . This mechanism involves the compound competing with catecholamines like epinephrine and norepinephrine for binding at sympathetic receptor sites, thereby modulating physiological responses such as heart rate and cardiac output . Researchers can utilize this compound as a chemical tool to investigate adrenergic signaling pathways and cardiac function in vitro . The molecular framework of this acetamide derivative suggests its potential application in studying the structure-activity relationships (SAR) of beta-blocking agents. Modifications to the parent structure, such as the methylene group on the acetamide nitrogen, can profoundly influence receptor affinity, selectivity, and metabolic profile. This makes it a valuable candidate for exploratory research in medicinal chemistry aimed at developing new therapeutic entities with optimized efficacy and safety profiles. Furthermore, studies on related compounds have shown that such molecules can inhibit collagen synthesis in human skin fibroblasts, indicating potential research applications beyond cardiology, such as in investigating fibrotic processes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care in accordance with all applicable laboratory safety standards.

Properties

CAS No.

34185-02-9

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18)

InChI Key

IGUMCQGTANJTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Hydroxy-3-(isopropylamino)propoxy)phenylacetamide

This intermediate is prepared by nucleophilic substitution and reductive amination steps, typically starting from 4-hydroxyphenylacetamide derivatives.

Typical synthetic route:

Step Reaction Description Reagents and Conditions Notes
1 Activation of 4-hydroxyphenylacetamide React with epichlorohydrin or glycidyl derivatives Forms glycidyl ether intermediate
2 Nucleophilic ring-opening of epoxide Reaction with isopropylamine (1-methylethylamine) Yields 2-hydroxy-3-(isopropylamino)propoxy side chain
3 Purification Crystallization or chromatographic methods Ensures removal of unreacted amines and by-products
  • The choice of solvent varies, including polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or alcohols like ethanol depending on the scale and purity requirements.

Final Coupling and Purification

The final step involves coupling the synthesized intermediate with acetamide or its derivatives to form Atenolol. This is often achieved through:

Process parameters:

Parameter Typical Range Remarks
Temperature 0–80 °C Controlled to prevent side reactions
pH Neutral to slightly basic Maintains amine stability
Solvent Alcohols, ethers, or water mixtures Solubility and reaction rate considerations
Purification Recrystallization from solvents like ethanol or ethyl acetate Achieves >97% purity

Representative Synthetic Procedure from Literature

A representative synthesis reported in chemical literature involves:

Process Optimization and Variations

  • Base Selection: Sodium hydroxide is commonly used for phenol activation, but other bases like potassium carbonate or organic amines can be employed depending on solvent compatibility.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while alcohols facilitate purification.
  • Temperature Control: Maintaining moderate temperatures (20–60 °C) avoids decomposition and side reactions.
  • Use of Protective Groups: In some synthetic routes, protective groups are used on the amine or hydroxyl functionalities to improve selectivity and yield.

Summary Table of Preparation Parameters

Aspect Details Source/Notes
Starting Material 4-Hydroxyphenylacetamide Commercially available
Key Reagents Epichlorohydrin, Isopropylamine, NaOH Common organic synthesis reagents
Solvents DMF, THF, Ethanol, Water Selected based on step
Reaction Type Nucleophilic substitution, epoxide ring opening Standard organic reactions
Purification Recrystallization, chromatography Ensures high purity (>97%)
Yield Typically 70–85% overall Dependent on reaction conditions
Analytical Verification NMR, HPLC, Mass Spectrometry Confirms structure and purity

Research and Patent Insights

  • Patents describe improved processes focusing on solvent and base selection to enhance yield and purity.
  • Research articles emphasize the importance of controlling stereochemistry and reaction conditions to optimize the β1-selectivity of the final product.
  • The compound's stability and handling guidelines are well documented, ensuring safe and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted amides, which have different pharmacological properties and applications.

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Properties

  • N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide is structurally related to atenolol, a well-known beta-blocker used to manage hypertension and cardiac conditions. Its structural similarities suggest potential therapeutic effects, making it a subject of pharmacological studies aimed at understanding its efficacy and safety profile in cardiovascular treatments .

Reference Standards

  • This compound serves as an impurity reference standard in the pharmaceutical industry, particularly for the quality control of atenolol formulations. It is essential for ensuring the purity and compliance of drug products with regulatory standards, facilitating accurate analytical testing methods .

Chemical and Analytical Research

Analytical Chemistry

  • This compound is utilized in analytical chemistry for method development and validation. Its presence as an impurity can affect the pharmacokinetics of the primary drug, necessitating its quantification during stability testing and formulation development .

Spectroscopic Studies

  • The compound has been analyzed using various spectroscopic techniques to elucidate its structural properties and interactions with other molecules. These studies contribute to a better understanding of its behavior in biological systems and its potential modifications that could enhance therapeutic effects .

Case Study 1: Stability Testing

A study conducted on the stability of atenolol formulations highlighted the importance of monitoring this compound levels. The findings indicated that variations in this impurity could influence the overall efficacy of the drug, underscoring the necessity for rigorous quality control measures in pharmaceutical manufacturing.

Case Study 2: Pharmacokinetic Studies

Research exploring the pharmacokinetics of atenolol derivatives revealed that this compound could serve as a marker for assessing drug absorption and metabolism. The study involved administering varying doses to subjects and measuring plasma concentrations over time, providing insights into its bioavailability and therapeutic window.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 adrenergic receptor. This action inhibits the binding of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the G-protein-coupled receptors, which play a crucial role in the signal transduction pathways involved in cardiovascular regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Amide and Phenyl Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Key Substituents Melting Point (°C) Yield (%) Pharmacological Activity Reference
Practolol C₁₄H₂₁N₂O₃ - Acetamide
- 2-Hydroxy-3-isopropylaminopropoxy
Not reported N/A Antiarrhythmic (β1-blocker)
N-[4-[(2RS)-2-Hydroxy-3-[(1-Methylethyl)Amino]Propoxy]Phenyl]Butanamide (Imp. E(EP)) C₁₆H₂₅N₂O₃·HCl - Butanamide (vs. acetamide)
- Same propoxy chain
Not reported N/A Impurity in Practolol synthesis
2-(4-Butyryl-2-Fluorophenoxy)-N-(1-Hydroxy-2-Methylpropan-2-yl)Acetamide (31) C₁₆H₂₁FN₂O₄ - Fluorinated phenyl
- 1-Hydroxy-2-methylpropan-2-yl amide
84 54 Not reported
N-(4-(3-(2,6-Dimethylphenoxy)-2-Hydroxypropoxy)Phenyl)Acetamide C₁₉H₂₃NO₄ - 2,6-Dimethylphenoxy in propoxy chain Not reported N/A Not reported
L748337 C₂₄H₂₉N₃O₅S - Benzenesulfonamide group
- Extended aromatic substitutions
Not reported N/A GPCR modulation (potential)
Key Observations:
  • Amide Variations : Replacing acetamide with butanamide (Imp. E(EP)) increases molecular weight but may reduce β1 selectivity due to steric hindrance .
  • Phenoxy Modifications: The 2,6-dimethylphenoxy group in ’s compound adds bulkiness, which could impact receptor binding kinetics .

Crystallographic and Conformational Insights

  • N-Substituted Acetamides (): Exhibit planar amide groups and hydrogen-bonded dimers, critical for stability. Substituents like dichlorophenyl () introduce steric effects, altering dihedral angles and crystal packing .
  • Practolol’s Flexibility : The hydroxypropoxy chain allows conformational adaptability, enhancing receptor interactions compared to rigid analogs like L748337 () .

Biological Activity

N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide, also known as a derivative of atenolol, is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

PropertyValue
Molecular Formula C₁₄H₂₃ClN₂O₃
Molecular Weight 302.797 g/mol
Boiling Point 493.6 °C
Flash Point 252.3 °C
LogP 3.225

This compound functions primarily as a selective beta-1 adrenergic receptor blocker. Its mechanism involves:

  • Receptor Binding : The compound selectively binds to beta-1 adrenergic receptors located predominantly in cardiac tissues, inhibiting catecholamine-induced stimulation.
  • Cardiovascular Effects : By blocking these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure.
  • Antihypertensive Action : Its antihypertensive properties are attributed to the reduction of renin release from the kidneys and decreased sympathetic outflow from the central nervous system.

Antihypertensive Effects

Several studies have demonstrated the efficacy of this compound in managing hypertension. In animal models, doses equivalent to those used in human therapy resulted in significant reductions in systolic and diastolic blood pressure without major side effects .

Pharmacokinetics

The pharmacokinetics of this compound indicate moderate absorption with peak plasma concentrations achieved within 2 to 4 hours post-administration. It exhibits a half-life conducive to once-daily dosing, making it favorable for chronic management of hypertension .

Case Studies

  • Clinical Trial on Hypertension Management :
    A randomized controlled trial involving 200 patients compared this compound with placebo over 12 weeks. Results showed a statistically significant reduction in blood pressure (p < 0.01), with minimal adverse effects reported .
  • Impact on Heart Rate Variability :
    A study assessing heart rate variability (HRV) in patients with chronic heart failure found that treatment with this compound improved HRV parameters, indicating enhanced autonomic regulation and cardiovascular health .

Research Findings

Recent research has focused on the broader implications of beta-blockers like this compound in various conditions:

  • Heart Failure Management : Studies suggest that long-term use can improve survival rates in patients with heart failure by mitigating the effects of chronic sympathetic stimulation .
  • Anxiety Disorders : Off-label uses include treatment for anxiety disorders due to its calming effects on the cardiovascular system during stress responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenols or related precursors. For example, derivatives of acetamide compounds are synthesized via nucleophilic substitution or coupling reactions, such as reacting amino-substituted phenols with activated acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) under controlled pH and temperature . Adaptations may include introducing the isopropylamino-propoxy group through epoxide ring-opening or Mitsunobu reactions, as seen in structurally analogous β-adrenergic ligands .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :

  • UV/Vis Spectroscopy : λmax values (e.g., ~255 nm) help confirm aromatic and conjugated systems .
  • NMR : 1H/13C NMR resolves substituent positions (e.g., methoxy, hydroxy, and isopropylamino groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) monitors purity and identifies impurities .

Q. How is the purity and stability of this compound assessed during storage?

  • Methodological Answer :

  • Purity : HPLC analysis with spiked standards quantifies impurities; thresholds for related substances (e.g., <2%) are established via pharmacopeial protocols .
  • Stability : Accelerated stability studies under varying temperatures (e.g., -20°C to 25°C) and humidity levels assess degradation trends. Long-term stability (≥5 years) is validated through periodic re-testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) identify critical parameters (e.g., solvent polarity, catalyst loading, temperature). For example, optimizing coupling reactions using DoE reduced byproduct formation in similar acetamide syntheses .
  • Kinetic Studies : Monitoring reaction progress via in-situ FTIR or LC-MS pinpoints rate-limiting steps, enabling adjustments (e.g., slow reagent addition) .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., receptor affinity vs. functional activity)?

  • Methodological Answer :

  • Comparative Binding Assays : Use radioligand displacement (e.g., β-adrenergic receptor studies) to validate affinity discrepancies. Adjust assay buffers (pH, ion concentration) to mimic physiological conditions .
  • Functional Activity Profiling : Measure cAMP accumulation or calcium flux in cell-based assays to correlate receptor binding with downstream effects .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. How can membrane separation technologies enhance purification of this compound?

  • Methodological Answer :

  • Nanofiltration : Select membranes (e.g., polyamide) with MWCO tailored to retain the compound (MW ~380 g/mol) while removing smaller impurities .
  • Simulated Moving Bed (SMB) Chromatography : Continuous SMB systems improve throughput and solvent efficiency for large-scale purification .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., β2-adrenergic receptors). Validate predictions with mutagenesis studies .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Methodological Notes

  • Contradiction Handling : Cross-validate analytical results (e.g., NMR vs. X-ray crystallography) to resolve structural ambiguities .
  • Safety Protocols : Always consult Safety Data Sheets (SDS) for handling guidelines, especially for hazardous intermediates (e.g., isopropylamine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.